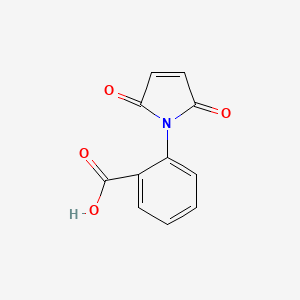

2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid

Cat. No. B8807505

Key on ui cas rn:

6957-51-3

M. Wt: 217.18 g/mol

InChI Key: AENZGWONVTXLRC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08765012B2

Procedure details

Alternatively, the liquid crystalline thermoset oligomer can be prepared by a bulk polymerization process in accordance with the following procedure. In another exemplary method, isophthalic acid, aminophenol, 2-hydroxy-6-naphthoic acid and acetic anhydride are slowly heated to 150° C. with stirring in a reactor. The mixture is brought to reflux for a predetermined time period. Acetic acid as a by-product and unreacted acetic anhydride are removed from the reaction mixture. Next, 4-hydroxybenzoic acid is added, and the temperature is further raised to 320° C. and the reaction temperature is maintained which allows the reaction to proceed, to give a liquid crystal oligomer having one or two terminal alcohol groups at one or both ends of the backbone. The liquid crystal oligomer is dissolved in a proper solvent (e.g., N,N-dimethylformamide, abbreviated “DMF”), and then a compound (e.g., maleimidobenzoic acid, nadimide benzoic acid, or acetylene benzoic acid) capable of providing thermally crosslinkable reactive groups (e.g., maleimide, nadimide or acetylene groups) is added to the solution. The mixture is allowed to react to give the liquid crystalline thermoset oligomer having one or two thermally crosslinkable reactive groups at one or both ends of the backbone thereof.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:12])(=O)[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1.[NH2:13][C:14]1C=CC=C[C:15]=1O.[OH:21][C:22]1[CH:31]=C[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([C:32]([OH:34])=[O:33])[CH:28]=2)C=1.C(O[C:39](=[O:41])[CH3:40])(=O)C>CN(C)C=O>[C:22]1(=[O:21])[N:13]([C:3]2[CH:2]=[CH:10][CH:9]=[CH:8][C:4]=2[C:5]([OH:7])=[O:6])[C:39](=[O:41])[CH:40]=[CH:31]1.[C:32]([OH:34])(=[O:33])[C:27]1[CH:28]=[CH:29][CH:24]=[CH:25][CH:26]=1.[C:5]([OH:7])(=[O:6])[C:4]1[CH:8]=[CH:9][CH:10]=[CH:2][CH:3]=1.[CH:14]#[CH:15].[C:1]1(=[O:12])[NH:13][C:39](=[O:41])[CH:40]=[CH:2]1 |f:7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(C(=O)O)=CC=C1)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=CC=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC2=CC=C(C=C2C=C1)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

320 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring in a reactor

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Alternatively, the liquid crystalline thermoset oligomer can be prepared by a bulk polymerization process in accordance with the following procedure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for a predetermined time period

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Acetic acid as a by-product and unreacted acetic anhydride are removed from the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Next, 4-hydroxybenzoic acid is added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction temperature is maintained which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a liquid crystal oligomer

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(C=CC(N1C1=C(C(=O)O)C=CC=C1)=O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O.C#C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(C=CC(N1)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08765012B2

Procedure details

Alternatively, the liquid crystalline thermoset oligomer can be prepared by a bulk polymerization process in accordance with the following procedure. In another exemplary method, isophthalic acid, aminophenol, 2-hydroxy-6-naphthoic acid and acetic anhydride are slowly heated to 150° C. with stirring in a reactor. The mixture is brought to reflux for a predetermined time period. Acetic acid as a by-product and unreacted acetic anhydride are removed from the reaction mixture. Next, 4-hydroxybenzoic acid is added, and the temperature is further raised to 320° C. and the reaction temperature is maintained which allows the reaction to proceed, to give a liquid crystal oligomer having one or two terminal alcohol groups at one or both ends of the backbone. The liquid crystal oligomer is dissolved in a proper solvent (e.g., N,N-dimethylformamide, abbreviated “DMF”), and then a compound (e.g., maleimidobenzoic acid, nadimide benzoic acid, or acetylene benzoic acid) capable of providing thermally crosslinkable reactive groups (e.g., maleimide, nadimide or acetylene groups) is added to the solution. The mixture is allowed to react to give the liquid crystalline thermoset oligomer having one or two thermally crosslinkable reactive groups at one or both ends of the backbone thereof.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:12])(=O)[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1.[NH2:13][C:14]1C=CC=C[C:15]=1O.[OH:21][C:22]1[CH:31]=C[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([C:32]([OH:34])=[O:33])[CH:28]=2)C=1.C(O[C:39](=[O:41])[CH3:40])(=O)C>CN(C)C=O>[C:22]1(=[O:21])[N:13]([C:3]2[CH:2]=[CH:10][CH:9]=[CH:8][C:4]=2[C:5]([OH:7])=[O:6])[C:39](=[O:41])[CH:40]=[CH:31]1.[C:32]([OH:34])(=[O:33])[C:27]1[CH:28]=[CH:29][CH:24]=[CH:25][CH:26]=1.[C:5]([OH:7])(=[O:6])[C:4]1[CH:8]=[CH:9][CH:10]=[CH:2][CH:3]=1.[CH:14]#[CH:15].[C:1]1(=[O:12])[NH:13][C:39](=[O:41])[CH:40]=[CH:2]1 |f:7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(C(=O)O)=CC=C1)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=CC=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC2=CC=C(C=C2C=C1)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

320 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring in a reactor

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Alternatively, the liquid crystalline thermoset oligomer can be prepared by a bulk polymerization process in accordance with the following procedure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for a predetermined time period

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Acetic acid as a by-product and unreacted acetic anhydride are removed from the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Next, 4-hydroxybenzoic acid is added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction temperature is maintained which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a liquid crystal oligomer

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(C=CC(N1C1=C(C(=O)O)C=CC=C1)=O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O.C#C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(C=CC(N1)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |